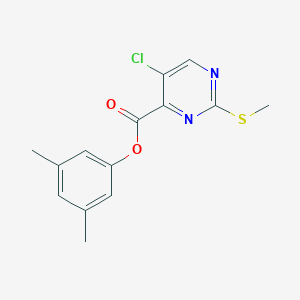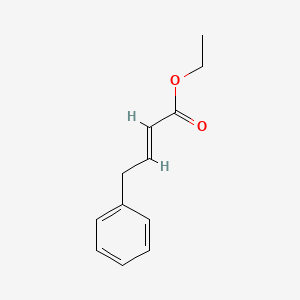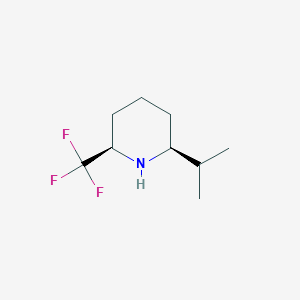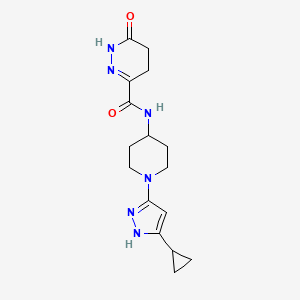
1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known as Compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of urea-derived Mannich bases, which may include compounds structurally similar to 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, is as corrosion inhibitors. These compounds have been shown to inhibit the corrosion of mild steel surfaces in hydrochloric acid solutions. The effectiveness of these inhibitors increases with concentration and is influenced by the molecular structure of the inhibitor, demonstrating the potential of Mannich bases in protecting metal surfaces from corrosion in acidic environments (Jeeva et al., 2015).
Anticancer Activity
Research into diaryl ureas, similar in structure to the specified compound, has uncovered significant antiproliferative effects against various cancer cell lines. These compounds have been designed and synthesized, then evaluated for their ability to inhibit the growth of A549, HCT-116, PC-3 cancer cell lines, demonstrating their potential as new anticancer agents. This suggests the role of such urea derivatives in medicinal chemistry as promising leads for cancer therapy development (Jian Feng et al., 2020).
Hydrogen Bonding and Supramolecular Assemblies
Urea-based compounds, including those with pyridine and piperidine substructures, have been investigated for their hydrogen bonding properties and their ability to form supramolecular assemblies. These properties are crucial in the development of new materials with potential applications in nanotechnology and molecular electronics. The ability of such compounds to engage in multiple hydrogen-bonding interactions makes them valuable components for constructing complex molecular architectures (Troff et al., 2012).
Anion Recognition and Sensing
The structural components of urea-based anion receptors, similar to 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, enable selective anion binding and sensing. These compounds are of interest in the field of anion recognition due to their ability to form stable complexes with various anions. This characteristic can be applied in environmental monitoring, analytical chemistry, and the development of sensors for detecting specific anions in complex matrices (Bergamaschi et al., 2011).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-7-5-6-16(19(17)27-2)23-20(25)22-14-15-9-12-24(13-10-15)18-8-3-4-11-21-18/h3-8,11,15H,9-10,12-14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZUXCGKPRIJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2587091.png)
![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamoyl)benzoate](/img/structure/B2587095.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2587098.png)
![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2587101.png)




![4-[(Z)-2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]prop-2-enoyl]-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2587110.png)